molecular formula C17H23N5O3S B5532625 1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine

1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine

Cat. No. B5532625
M. Wt: 377.5 g/mol
InChI Key: QUFNLZLLOUOZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones were successfully synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, H bond acceptors, H bond donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume have been reported for a similar compound .

Scientific Research Applications

Anticancer Properties

The compound has shown promise as an anticancer agent. Researchers have synthesized novel 1,2,4-triazole derivatives, including variations of this compound, and evaluated their cytotoxic activities . Specifically:

Antimicrobial Applications

While not extensively studied, 1,2,4-triazole derivatives have potential antimicrobial properties. Further investigations could explore their effectiveness against bacterial and fungal pathogens .

Aromatase Inhibition

Molecular docking studies suggest that these derivatives may interact with the binding pocket of the aromatase enzyme. Aromatase inhibitors are relevant in breast cancer treatment, as they suppress estrogen production .

Other Pharmacological Activities

1,2,4-Triazole derivatives often serve as active pharmaceutical scaffolds due to their ability to form hydrogen bonds with various targets. Researchers continue to explore their pharmacokinetics, pharmacology, and toxicology .

Potential Antiviral Effects

Although not directly studied for antiviral properties, the 1,2,4-triazole ring system has been investigated in related contexts. Further research could explore its potential antiviral activity .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. Some compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. Some compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Future Directions

The future directions for similar compounds include the design and development of more selective and potent anticancer molecules . The 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform .

properties

IUPAC Name

1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-14-3-4-16(11-15(14)2)26(24,25)22-9-7-20(8-10-22)17(23)5-6-21-13-18-12-19-21/h3-4,11-13H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFNLZLLOUOZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one

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